molecular formula C19H23NO2 B5162331 5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5162331
M. Wt: 297.4 g/mol
InChI Key: IMDLADIVQJUJSG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethyl and propan-2-ylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized isoindole derivatives, while reduction may produce simpler, reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with biological receptors to exert its effects.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole core structures.

    Dimethylphenyl Compounds: Compounds with similar dimethyl and phenyl groups.

Uniqueness

5,6-Dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific structural features and potential applications. Its combination of functional groups and core structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5,6-dimethyl-2-(4-propan-2-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-11(2)14-5-7-15(8-6-14)20-18(21)16-9-12(3)13(4)10-17(16)19(20)22/h5-8,11,16-17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDLADIVQJUJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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